molecular formula C19H12Cl2N2OS B2721584 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 868230-88-0

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2721584
M. Wt: 387.28
InChI Key: JBIUXFXQBUXWJJ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridines are a class of compounds that incorporate a biologically relevant heterocyclic scaffold . They are known for their broad spectrum of pharmacological activities, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .


Synthesis Analysis

The synthesis of similar compounds, such as thiazolo[4,5-b]pyridines, often involves the combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine) into a single matrix . This results in a fused core scaffold with multiple reactive sites, which allows for wide-range modifications leading to a series of novel polyfunctional analogs .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic scaffold constructed from thiazole or thiazolidine derivatives followed by pyridine annulation .


Chemical Reactions Analysis

The interaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one has been reported to result in the formation of 2-substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones . The reaction is accomplished through the conjugate addition of the carbon atom of the thiazol-4-ylamine to carbon C-2 of the chromone, followed by ring cleavage and recyclization .

Scientific Research Applications

Environmental Contaminants and Toxicology

Polychlorinated Naphthalenes (PCNs) , which share structural similarities with part of the compound , are recognized for their environmental persistence and toxicological effects, similar to those of dioxins. PCNs have been studied for their presence in aquatic species and human exposure through dietary intake, indicating a need for further research on their dietary intake and potential human health effects due to their toxicological similarities with other well-known environmental contaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) (Domingo, 2004).

Pharmacodynamics and Toxicity

Paracetamol (acetaminophen) , another compound sharing a functional group (acetamide) with the compound of interest, is widely used for pain and fever treatment. Its pharmacodynamics are not fully understood, but it has multiple mechanisms of action, primarily in the central nervous system. Despite its safety profile, certain clinical conditions and concomitant drug use can increase the risk of toxicity. The main mediator of toxicity is N-acetyl-p-benzoquinone imine (NAPQI), a by-product of metabolism, which can bind to proteins in the liver, leading to toxicity (Marzuillo, Guarino, & Barbi, 2014).

Mechanisms of Action in Medicinal Chemistry

The naphthalimide framework , similar to the naphthalene part of the compound , is noted for its extensive potentiality in medicinal applications due to its large conjugated planar structure. This allows naphthalimide derivatives to interact with biological cations, anions, and macromolecules, exhibiting potential as anticancer agents, fluorescent probes, and diagnostic agents. Some naphthalimide derivatives have entered clinical trials, demonstrating the expanding scope of naphthalene-based compounds in medicinal applications (Gong et al., 2016).

Future Directions

The future directions for research on similar compounds involve further optimization of the medical formula to increase the time of preventing hypothermic ischemia . This could be a milestone for the further medicinal chemistry project with the goal of developing a new generation of perfusion and flushing compositions for increasing the duration of open heart surgery .

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c20-14-8-9-15-18(17(14)21)23-19(25-15)22-16(24)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIUXFXQBUXWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

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